molecular formula C4H7NO3S B2516638 4,5-Dimethyl-5H-oxathiazole 2,2-dioxide CAS No. 2243599-87-1

4,5-Dimethyl-5H-oxathiazole 2,2-dioxide

Cat. No.: B2516638
CAS No.: 2243599-87-1
M. Wt: 149.16
InChI Key: GXWUDVWIIVFWIZ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-5H-oxathiazole 2,2-dioxide is a heterocyclic compound characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-5H-oxathiazole 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethylamine with sulfur dioxide and a suitable oxidizing agent to form the desired oxathiazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-5H-oxathiazole 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxathiazoles, sulfone derivatives, and thiol compounds.

Scientific Research Applications

4,5-Dimethyl-5H-oxathiazole 2,2-dioxide has several applications in scientific research:

Comparison with Similar Compounds

    1,2,4-Oxadiazole: Another heterocyclic compound with similar structural features but different reactivity and applications.

    1,3,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.

    1,2,5-Oxadiazole: Utilized in high-energy materials and explosives.

Uniqueness: 4,5-Dimethyl-5H-oxathiazole 2,2-dioxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties compared to other oxadiazoles .

Properties

IUPAC Name

4,5-dimethyl-5H-oxathiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S/c1-3-4(2)8-9(6,7)5-3/h4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWUDVWIIVFWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NS(=O)(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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